molecular formula C21H23N5O2 B10982877 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone

Cat. No.: B10982877
M. Wt: 377.4 g/mol
InChI Key: TXHHAEWCBGDDAG-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone: 4- (2- (4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid , belongs to a class of compounds containing tetrazole moieties. Tetrazoles are bioisosteres of carboxylic acids, which means they can replace carboxyl groups in pharmacological molecules. These substitutions enhance lipophilicity, bioavailability, and reduce negative effects .

Preparation Methods

The synthetic route for this compound involves the following steps:

    Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol: Start with 4-hydroxybenzonitrile and react it with sodium azide to form the tetrazole ring.

    Etherification: The tetrazole phenol is then reacted with 2-chloroethyl ethyl ether to introduce the ethyl group.

    Arylation: The resulting compound is coupled with 4-methoxyphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl moiety.

    Acidification: Finally, the ester group is hydrolyzed to obtain the target compound.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Substitution Reactions: It can participate in substitution reactions, especially at the tetrazole ring.

    Common Reagents: Reagents like sodium azide, palladium catalysts, and boronic acids are commonly used.

    Major Products: The major product is the target compound itself.

Scientific Research Applications

    Antibacterial: Investigate its antibacterial properties against various pathogens.

    Anticancer: Explore its potential as an anticancer agent.

    Antitubercular: Given the link between tuberculosis and cancer, study its effects on both diseases.

    Other Biological Properties: Investigate anti-inflammatory, antifungal, antimalarial, and antiviral activities.

Mechanism of Action

    Molecular Targets: Identify specific enzymes or receptors affected by the compound.

    Pathways Involved: Understand how it modulates cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H23N5O2/c1-25-23-21(22-24-25)18-7-9-19(10-8-18)28-15-20(27)26-13-11-17(12-14-26)16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3

InChI Key

TXHHAEWCBGDDAG-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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